

In-Depth Technical Guide: 2-(Bromomethyl)-2,3-dihydro-1H-indene

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Compound of Interest

Compound Name: 2-(Bromomethyl)-2,3-dihydro-1H-indene

Cat. No.: B1289450

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of **2-(Bromomethyl)-2,3-dihydro-1H-indene**, a halogenated derivative of the indane scaffold. The indane core is a recurring motif in medicinal chemistry, and its derivatives have shown significant potential in drug discovery, particularly in the development of novel therapeutic agents.

Core Molecular Structure and Properties

2-(Bromomethyl)-2,3-dihydro-1H-indene, also known as 2-bromomethylindane, is a bicyclic aromatic hydrocarbon with a bromomethyl substituent on the five-membered ring. The confirmed Chemical Abstracts Service (CAS) number for this compound is 348080-87-5.^[1]

Table 1: Key Molecular and Physical Properties

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₁ Br	[1]
Molecular Weight	211.10 g/mol	[1]
IUPAC Name	2-(Bromomethyl)-2,3-dihydro-1H-indene	N/A
Synonyms	2-Bromomethylindane	[1]
CAS Number	348080-87-5	[1]

Spectroscopic Data

Detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **2-(Bromomethyl)-2,3-dihydro-1H-indene** is not readily available in the public domain. However, based on the known spectra of related indane derivatives and general principles of spectroscopy, the expected spectral characteristics can be predicted.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, as well as signals for the benzylic protons and the protons on the five-membered ring, including the bromomethyl group.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons and the aliphatic carbons of the indane skeleton. The carbon of the bromomethyl group would appear in the aliphatic region, shifted downfield due to the electronegativity of the bromine atom.

IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, as well as C=C stretching of the aromatic ring. A key feature would be the C-Br stretching vibration.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Potential Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of **2-(Bromomethyl)-2,3-dihydro-1H-indene** (CAS 348080-87-5) is not explicitly described in readily available literature, a plausible synthetic route can be proposed based on established organic chemistry reactions. A common method for the preparation of such a compound would involve the bromination of the corresponding alcohol, (2,3-dihydro-1H-inden-2-yl)methanol.

Proposed Synthetic Pathway:



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A potential synthetic route.

Step 1: Reduction of 2,3-dihydro-1H-indene-2-carboxylic acid

The commercially available 2,3-dihydro-1H-indene-2-carboxylic acid can be reduced to (2,3-dihydro-1H-inden-2-yl)methanol. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).

Step 2: Bromination of (2,3-dihydro-1H-inden-2-yl)methanol

The resulting alcohol can then be converted to the target compound, **2-(bromomethyl)-2,3-dihydro-1H-indene**, via a nucleophilic substitution reaction. Reagents commonly used for this type of bromination include phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

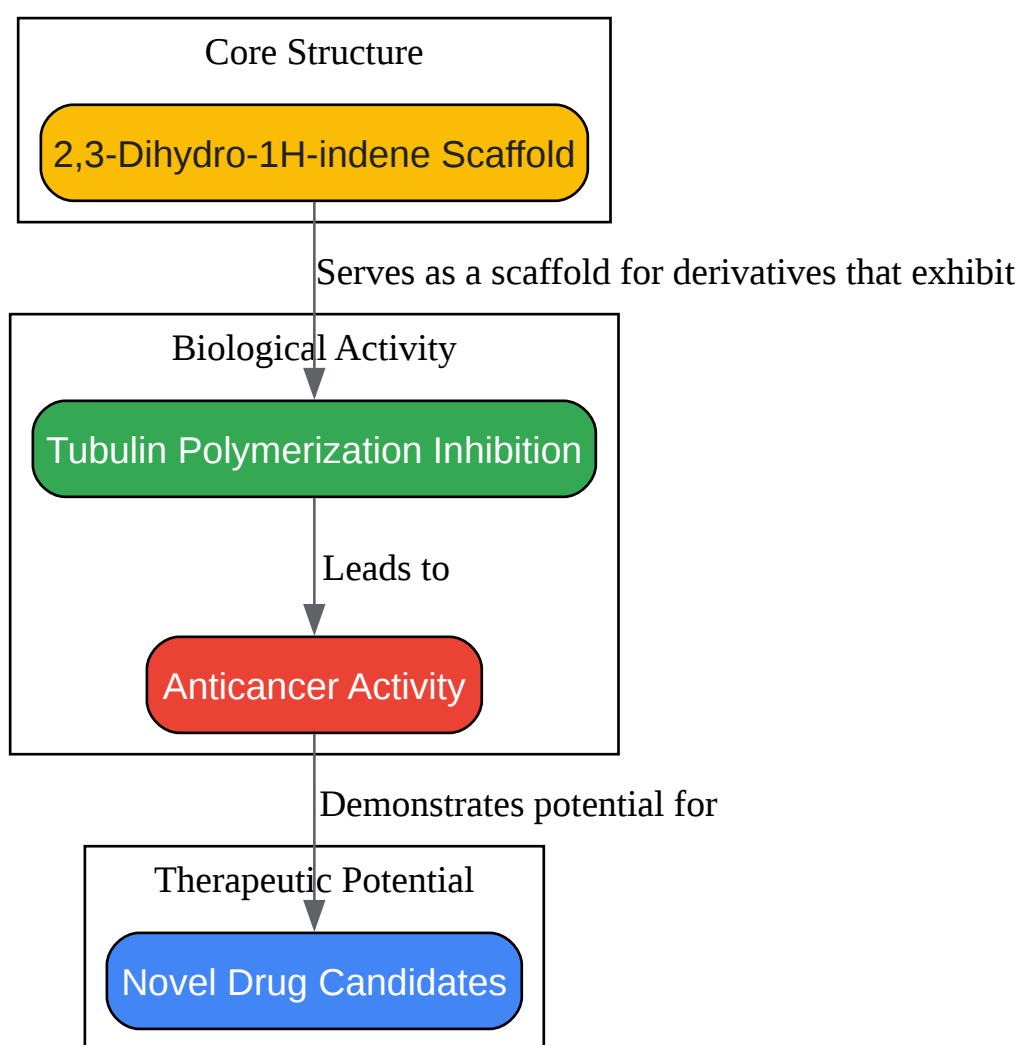
Potential Applications in Drug Development

The 2,3-dihydro-1H-indene scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets. Various derivatives of this scaffold have been investigated for a range of therapeutic applications.

Anticancer Activity:

Several studies have highlighted the potential of 2,3-dihydro-1H-indene derivatives as potent anticancer agents. A notable mechanism of action for some of these compounds is the inhibition of tubulin polymerization. By binding to the colchicine site on tubulin, these molecules disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells. This makes the indane scaffold a promising starting point for the development of novel antimitotic drugs.

Logical Flow of Drug Discovery Interest:



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Rationale for interest in indene derivatives.

The bromomethyl group in **2-(bromomethyl)-2,3-dihydro-1H-indene** provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. This makes it a valuable intermediate for the development of new drug candidates targeting various diseases.

Conclusion

2-(Bromomethyl)-2,3-dihydro-1H-indene is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. While detailed experimental data for this specific compound is limited in publicly accessible sources, its structural relationship to biologically active indane derivatives suggests it is a promising building block for the development of novel therapeutics, particularly in the field of oncology. Further research to fully characterize this compound and explore its reactivity and biological profile is warranted.

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References

- 1. berrchem.com [berrchem.com]
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